molecular formula C22H30N2O4S B11300917 N-{1-cyclopentyl-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}-2-methylpropanamide

N-{1-cyclopentyl-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}-2-methylpropanamide

Cat. No.: B11300917
M. Wt: 418.6 g/mol
InChI Key: HVBXOMHGOUBFKC-UHFFFAOYSA-N
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Description

N-{1-cyclopentyl-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}-2-methylpropanamide is a sulfonamide-containing pyrrole derivative characterized by a cyclopentyl substituent at the N1 position, a 4-methoxyphenyl sulfonyl group at C3, and methyl groups at C4 and C5 of the pyrrole core. This compound shares structural motifs with bioactive sulfonamides, which are frequently employed in medicinal chemistry due to their versatility in targeting enzymes and receptors .

Properties

Molecular Formula

C22H30N2O4S

Molecular Weight

418.6 g/mol

IUPAC Name

N-[1-cyclopentyl-3-(4-methoxyphenyl)sulfonyl-4,5-dimethylpyrrol-2-yl]-2-methylpropanamide

InChI

InChI=1S/C22H30N2O4S/c1-14(2)22(25)23-21-20(15(3)16(4)24(21)17-8-6-7-9-17)29(26,27)19-12-10-18(28-5)11-13-19/h10-14,17H,6-9H2,1-5H3,(H,23,25)

InChI Key

HVBXOMHGOUBFKC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=C1S(=O)(=O)C2=CC=C(C=C2)OC)NC(=O)C(C)C)C3CCCC3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-cyclopentyl-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}-2-methylpropanamide typically involves multiple steps, including the formation of the pyrrole ring, sulfonylation, and the introduction of the cyclopentyl and methoxyphenyl groups. Common reagents used in these reactions include cyclopentanone, 4-methoxybenzenesulfonyl chloride, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-{1-cyclopentyl-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

N-{1-cyclopentyl-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}-2-methylpropanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-{1-cyclopentyl-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}-2-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Structural Analogues

Compound A : 2-(6-Methoxynaphthalen-2-yl)-N-(4-methylsulfonyl)phenyl)propanamide (from )

  • Key Differences :
    • Core Structure : Compound A features a naphthalene-methoxy group instead of the cyclopentyl-pyrrole system in the target compound.
    • Sulfonyl Group : The sulfonyl group in Compound A is attached to a 4-methylphenyl ring, whereas the target compound has a 4-methoxyphenyl sulfonyl group.
    • Amide Substituent : Both compounds share a propanamide side chain, but Compound A lacks the cyclopentyl and dimethylpyrrole moieties.

Physicochemical Data :

Property Target Compound* Compound A
Melting Point (°C) Not reported 228–230
Synthesis Yield (%) Not reported 46
IR (C=O stretch, cm⁻¹) Not reported 1,658
Elemental Analysis (C%) Not reported 63.9 (found)

*Data for the target compound is unavailable in the provided evidence.

Implications :

  • The 4-methoxyphenyl sulfonyl group in the target compound may enhance electron-donating effects, influencing reactivity in substitution reactions .
Hydrogen Bonding and Supramolecular Interactions

The target compound’s amide and sulfonyl groups are capable of forming hydrogen bonds, a critical feature shared with Compound A and other sulfonamides. highlights that hydrogen-bonding patterns (e.g., graph set analysis) govern crystal packing and solubility. For example:

  • The 4-methoxyphenyl sulfonyl group may engage in C–H···O interactions, while the amide group participates in N–H···O bonds. Such interactions are less pronounced in compounds lacking polar substituents .

Research Findings and Challenges

  • Purity and Yield : Compound A’s elemental analysis discrepancies (e.g., 63.9% C found vs. 65.78% calculated) suggest synthesis challenges, possibly due to byproduct formation. The target compound’s cyclopentyl group may exacerbate such issues if steric effects impede purification .
  • The dimethylpyrrole core in the target compound could mimic aromatic pharmacophores in drug design .

Biological Activity

N-{1-cyclopentyl-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}-2-methylpropanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects, and relevant case studies.

Chemical Structure and Properties

Chemical Name: this compound
Molecular Formula: C19H26N2O3S
CAS Number: Not available in the provided sources.

The compound features a complex structure with a pyrrole ring, which is known for its versatility in biological applications. The presence of the methoxyphenyl and sulfonyl groups suggests potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. Although detailed mechanisms are not fully elucidated, it is theorized that the sulfonyl group enhances the compound's binding affinity to target proteins, potentially modulating their activity.

In Vitro Studies

Recent studies have demonstrated that compounds with similar structural motifs exhibit various biological activities:

  • Anticancer Activity : Compounds containing pyrrole rings have shown efficacy in inhibiting cancer cell proliferation. For instance, a study indicated that related pyrrole derivatives suppressed cell growth and increased intracellular ATP levels, suggesting enhanced metabolic activity in treated cells .
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in disease pathways. For example, related compounds have been identified as inhibitors of nicotinamide phosphoribosyltransferase (NAMPT), which is implicated in hyperproliferative diseases .
  • Anti-inflammatory Effects : Some derivatives have exhibited anti-inflammatory properties, likely through the modulation of cytokine production and signaling pathways involved in inflammation.

Case Studies

A notable study investigated the effects of similar pyrrole-based compounds on monoclonal antibody production. The findings revealed that these compounds could enhance productivity while maintaining cell viability in culture conditions . This suggests that this compound could be beneficial in biotechnological applications.

Comparative Analysis of Biological Activities

Compound NameBiological ActivityMechanismReferences
Pyrrole Derivative AAnticancerCell growth inhibition
Pyrrole Derivative BEnzyme inhibitionNAMPT inhibition
N-{1-cyclopentyl...}Potentially anticancer/anti-inflammatoryUnknownCurrent Study

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